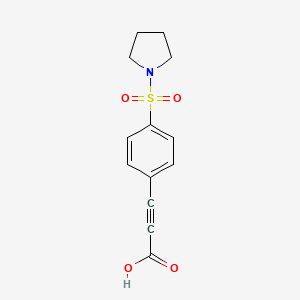
3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)propiolic acid is a chemical compound that features a pyrrolidine ring, a sulfonyl group, and a propiolic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)propiolic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, where a sulfonyl chloride reacts with the pyrrolidine derivative.
Attachment of the Propiolic Acid Moiety: The final step involves the coupling of the sulfonylated pyrrolidine with a propiolic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)propiolic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)propiolic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)propiolic acid involves its interaction with specific molecular targets. The sulfonyl group and the pyrrolidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins . The compound’s effects are mediated through pathways that involve these molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)propiolic acid.
Propiolic Acid Derivatives: Compounds like phenylpropiolic acid and other propiolic acid derivatives also share similarities.
Uniqueness
What sets this compound apart is the combination of the pyrrolidine ring, sulfonyl group, and propiolic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H13NO4S |
|---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C13H13NO4S/c15-13(16)8-5-11-3-6-12(7-4-11)19(17,18)14-9-1-2-10-14/h3-4,6-7H,1-2,9-10H2,(H,15,16) |
InChI Key |
DBPSPEYINJIUFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




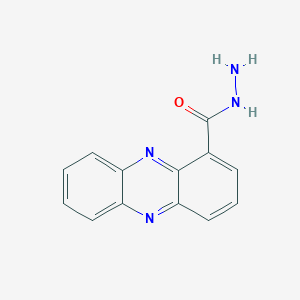

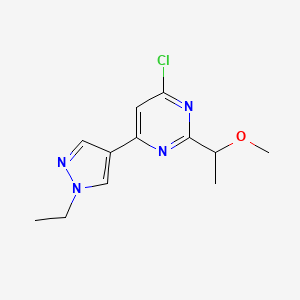

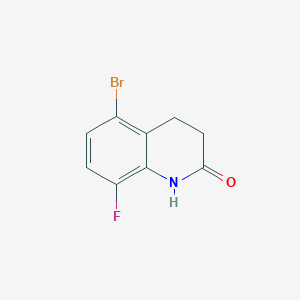

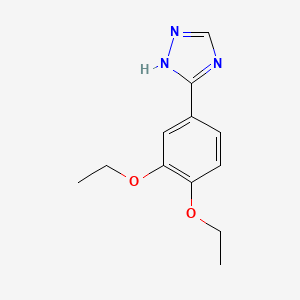
![3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15057695.png)


![7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)

